molecular formula C8H5F3 B12079044 2,4,5-Trifluorostyrene

2,4,5-Trifluorostyrene

Cat. No.: B12079044
M. Wt: 158.12 g/mol
InChI Key: QZUSPILXNMOCLU-UHFFFAOYSA-N
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Description

2,4,5-Trifluorostyrene is an organic compound with the molecular formula C8H5F3 It is a derivative of styrene, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 4, and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trifluorostyrene typically involves the fluorination of styrene derivatives. One common method includes the condensation of 2,4-difluorophenyllithium with difluoroacetic and chlorodifluoroacetic acids at low temperatures . Another approach involves the nitration of sulfuric acid and m-dichlorobenzene, followed by a series of reactions including hydrogenation, diazotization, and bromination to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination processes using specialized catalysts and reaction conditions to ensure high yield and purity. The use of quaternary ammonium salt catalysts and sulfolane as a solvent has been reported to be effective in the preparation of related compounds .

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trifluorostyrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Such as organolithium reagents for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Catalysts: Transition metals like palladium for cycloaddition reactions.

Major Products: The major products formed from these reactions include various fluorinated aromatic compounds and cycloalkanes, which are valuable intermediates in organic synthesis .

Scientific Research Applications

2,4,5-Trifluorostyrene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,5-Trifluorostyrene involves its ability to participate in various chemical reactions due to the presence of the electron-withdrawing fluorine atoms. These atoms enhance the reactivity of the vinyl group and the benzene ring, facilitating nucleophilic substitution and other reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

  • 2,4-Difluorostyrene
  • 2,5-Difluorostyrene
  • 3,4,5-Trifluorostyrene

Comparison: 2,4,5-Trifluorostyrene is unique due to the specific positioning of the fluorine atoms, which imparts distinct electronic and steric properties compared to other fluorinated styrenes. This unique arrangement affects its reactivity and the types of reactions it can undergo, making it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C8H5F3

Molecular Weight

158.12 g/mol

IUPAC Name

1-ethenyl-2,4,5-trifluorobenzene

InChI

InChI=1S/C8H5F3/c1-2-5-3-7(10)8(11)4-6(5)9/h2-4H,1H2

InChI Key

QZUSPILXNMOCLU-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=C(C=C1F)F)F

Origin of Product

United States

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